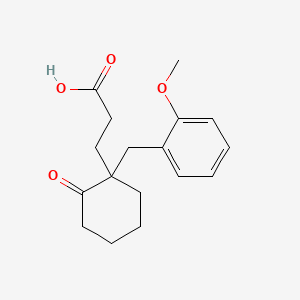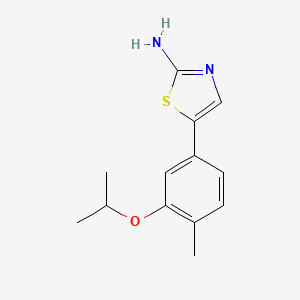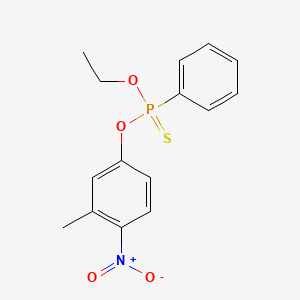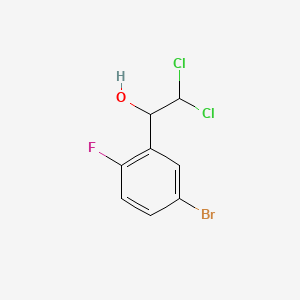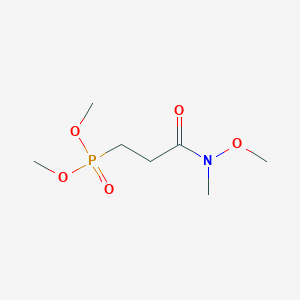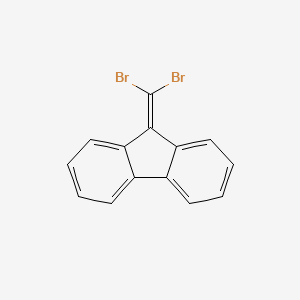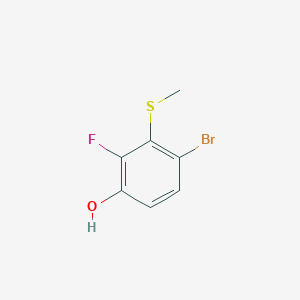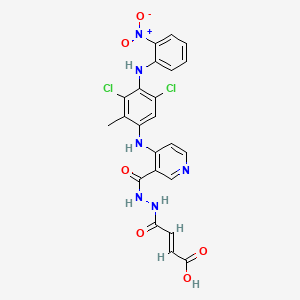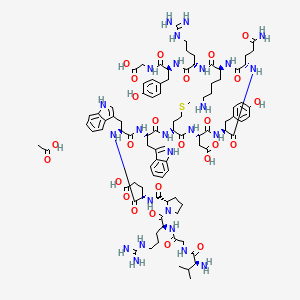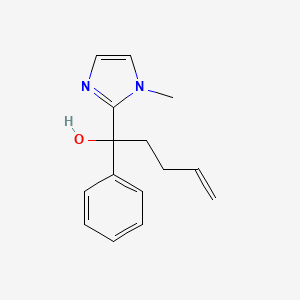
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol is an organic compound featuring an imidazole ring substituted with a methyl group and a phenyl group attached to a pentenyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multicomponent reaction involving α-azido chalcones, aryl aldehydes, and anilines in the presence of a catalyst such as erbium triflate.
Substitution Reactions: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.
Addition of the Pentenyl Chain: The pentenyl chain can be added through a Grignard reaction, where a pentenyl magnesium bromide reacts with the imidazole derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogens or other substituents are introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) in the presence of light or heat.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazol-2-yl)methanol: A simpler derivative with similar chemical properties.
2-Acyl-1-methyl-1H-imidazoles: Compounds with acyl groups that exhibit different reactivity and applications.
Imidazole-2-carboxylic acid: Another imidazole derivative with distinct chemical behavior.
Uniqueness: 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylpent-4-en-1-ol is unique due to its combination of an imidazole ring with a phenyl and pentenyl chain, providing a versatile scaffold for various chemical modifications and applications .
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
1-(1-methylimidazol-2-yl)-1-phenylpent-4-en-1-ol |
InChI |
InChI=1S/C15H18N2O/c1-3-4-10-15(18,13-8-6-5-7-9-13)14-16-11-12-17(14)2/h3,5-9,11-12,18H,1,4,10H2,2H3 |
InChI-Schlüssel |
DLANXKIPZNJARZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1C(CCC=C)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Imidazole, 1-[(4-chlorophenyl)phenyl[4-(1-pyrrolidinylmethyl)phenyl]methyl]-](/img/structure/B14760584.png)
